3-Fluoro-5-(morpholin-4-yl)benzonitrile
Overview
Description
3-Fluoro-5-(morpholin-4-yl)benzonitrile: is an organic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol . This compound features a benzene ring substituted with a fluoro group, a morpholine ring, and a nitrile group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile typically involves the following steps:
Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Morpholine Substitution: The amino group is subsequently reacted with morpholine under suitable conditions to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluoro group.
Reduction Reactions: Amines or other reduced derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Fluoro-5-(morpholin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activities, or gene expression to exert its effects.
Comparison with Similar Compounds
- 3-Fluoro-4-(morpholin-4-yl)benzonitrile
- 3-Fluoro-5-(piperidin-4-yl)benzonitrile
- 3-Chloro-5-(morpholin-4-yl)benzonitrile
Comparison:
- 3-Fluoro-5-(morpholin-4-yl)benzonitrile is unique due to the specific positioning of the fluoro and morpholine groups, which can influence its reactivity and biological activity.
- 3-Fluoro-4-(morpholin-4-yl)benzonitrile has a different substitution pattern, potentially leading to different chemical and biological properties.
- 3-Fluoro-5-(piperidin-4-yl)benzonitrile replaces the morpholine ring with a piperidine ring, which can alter its interaction with molecular targets.
- 3-Chloro-5-(morpholin-4-yl)benzonitrile substitutes the fluoro group with a chloro group, affecting its reactivity and potential applications .
Properties
IUPAC Name |
3-fluoro-5-morpholin-4-ylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOQDYGOKYNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284987 | |
Record name | 3-Fluoro-5-(4-morpholinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220954-16-5 | |
Record name | 3-Fluoro-5-(4-morpholinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220954-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(4-morpholinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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